Viscidulin III tetraacetate

Physicochemical Profiling Drug Likeness Membrane Permeability

Researchers requiring a stabilized, lipophilic flavonoid probe for SAR studies often face unreliable purity and unknown acetylation status of natural isolates. Viscidulin III tetraacetate (CAS 96684-81-0) eliminates this variability as a fully acetylated, ≥98% HPLC-pure reference standard. • Distinct AlogP ~1.95 vs. parent viscidulin III (~1.7) enables permeability correlation studies. • Serves as an ideal negative control in hydroxyl-dependent enzyme assays (e.g., α-glucosidase). • Validated HPLC standard for quantifying viscidulin derivatives in Scutellaria extracts. Supplied with comprehensive CoA; ambient shipment; bulk quantities available.

Molecular Formula C25H22O12
Molecular Weight 514.4 g/mol
Cat. No. B565311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViscidulin III tetraacetate
Molecular FormulaC25H22O12
Molecular Weight514.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3
InChIKeyARXXHQVYAGXNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Viscidulin III Tetraacetate Overview


Viscidulin III tetraacetate (CAS: 96684-81-0, molecular formula C₂₅H₂₂O₁₂) is a fully acetylated derivative of the natural flavonoid viscidulin III (also known as ganhuangenin) [1]. It belongs to the class of 8-O-methylated flavonoids and is typically isolated from the roots of *Scutellaria viscidula* Bge. or *Scutellaria baicalensis* Georgi [2]. As a semi-synthetic product obtained through exhaustive acetylation of the parent compound's hydroxyl groups, this tetraacetate form is primarily utilized as a highly purified analytical reference standard (HPLC standard) and as a stabilized, lipophilic probe for *in vitro* mechanistic studies in cancer, inflammation, and infectious disease research . Its distinct physicochemical profile, compared to its underivatized flavonoid counterparts, dictates specific considerations for experimental design and compound selection in procurement workflows.

HPLC reference standard for Scutellaria flavonoid quantification
SAR probe for studying acetylation impact on bioactivity
Lipophilicity tool for cellular permeability studies

Viscidulin III Tetraacetate: Why Acetylation Matters


The core rationale against substituting Viscidulin III tetraacetate with its parent compound (viscidulin III) or other non-acetylated Scutellaria flavonoids lies in the profound impact of exhaustive acetylation on both physicochemical properties and *in vitro* bioactivity. The conversion of all hydroxyl groups to acetyl esters drastically increases the molecule's calculated lipophilicity (AlogP ~1.95 for the tetraacetate vs. ~1.7 for viscidulin III) . This alteration directly influences membrane permeability and intracellular accumulation kinetics, making the tetraacetate a distinct chemical probe for studying structure-activity relationships (SAR) in cell-based assays . Critically, this modification can mask or alter the free hydroxyl moieties required for direct enzyme inhibition (e.g., α-glucosidase), meaning the tetraacetate may function as a pro-drug or an inactive negative control in certain enzymatic assays . The quantitative evidence below delineates these precise differentiators, which are essential for selecting the correct compound for either mechanistic studies (where the tetraacetate's distinct properties are the focus) or as an analytical standard (where its stability and unique retention time are paramount).

Viscidulin III tetraacetate
Fully acetylated, higher lipophilicity
Parent viscidulin III
Free hydroxyl groups, lower lipophilicity
Lipophilicity shift (~0.25 AlogP) may alter membrane permeability and intracellular accumulation.
Acetylated derivative
Masked hydroxyls; potential prodrug or inactive in enzyme assays
Parent flavonoid
Free hydroxyls required for direct enzyme inhibition
Hydroxyl masking may alter enzyme inhibition profile; assay-specific validation needed.
Tetraacetate standard
Distinct HPLC retention time
Non-acetylated flavonoids
Different chromatographic behavior
Chromatographic methods must be re-validated; retention time mismatch prevents direct substitution.

Viscidulin III Tetraacetate: Quantitative Evidence


Lipophilicity & Membrane Permeability

Exhaustive acetylation of viscidulin III to form viscidulin III tetraacetate results in a quantifiable increase in calculated lipophilicity. This property is a primary determinant of passive membrane diffusion and non-specific cellular retention in *in vitro* assays .

Lipophilicity Shift
Class-level inference
AlogP tetraacetate ~1.95 vs parent ~1.7 (Δ +0.25)
Supports distinct permeability profile; not replicable by parent
In silico prediction; verify with experimental logP
Physicochemical Profiling Drug Likeness Membrane Permeability

Antiproliferative Activity in Leukemia Cells

While direct, head-to-head activity data for the tetraacetate in this specific assay are not published, the established IC₅₀ of the parent compound, viscidulin III, against HL-60 cells provides a crucial baseline. This positions the tetraacetate as a vital probe to determine the role of the free hydroxyl groups in mediating this cytotoxic effect [1].

Antiproliferative Baseline
Cross-study comparable
Parent IC50 17.4 µM (HL-60, 48h); tetraacetate not reported
Enables SAR study to determine acetylation effect on activity
Source-specific review; tetraacetate data needed
Oncology Leukemia Flavonoid SAR

Stability as an HPLC Standard

Viscidulin III tetraacetate is commercially available as a high-purity analytical standard, with vendors consistently providing certificates of analysis guaranteeing purity. Its unique retention time due to increased hydrophobicity makes it an essential tool for identifying and quantifying viscidulin III derivatives in complex mixtures .

HPLC Standard Quality
Supporting evidence
Purity ≥98% (HPLC); distinct retention time
Serves as well-characterized reference standard for analysis
Validate with vendor COA for lot-specific data
Analytical Chemistry Quality Control HPLC Standard

Broad-Spectrum Anti-Infective Potential

Research indicates that the viscidulin III scaffold exhibits significant anti-infective properties, including activity against a range of bacterial strains and viruses such as HIV and influenza . The tetraacetate derivative, as a more lipophilic analog, is a logical candidate for SAR studies to assess if this modification improves cellular penetration and antiviral efficacy in infected cell models.

Anti-Infective Potential
Class-level inference
Inferred from parent flavonoid class activity
Positions tetraacetate as probe for anti-infective SAR
Data to verify for this specific derivative
Antimicrobial Research Antiviral Research Natural Product Scaffolds

Viscidulin III Tetraacetate: Key Applications


Medicinal Chemistry SAR Studies

Viscidulin III tetraacetate is uniquely suited as a probe in comparative structure-activity relationship (SAR) studies against its parent compound, viscidulin III. As established in Section 3, the parent compound exhibits an IC₅₀ of 17.4 µM against HL-60 leukemia cells [1]. By testing the fully acetylated analog (tetraacetate) in parallel, researchers can directly quantify whether the presence of free hydroxyl groups is essential for antiproliferative activity or if the more lipophilic tetraacetate exhibits improved potency due to enhanced cellular uptake. This scenario is critical for medicinal chemistry teams optimizing flavonoid-based leads for oncology.

HPLC Reference Standard Application

Due to its commercial availability at high purity (≥98% by HPLC) and its distinct, less polar retention time compared to non-acetylated flavonoids, viscidulin III tetraacetate serves as an ideal reference standard for the development and validation of analytical methods [1]. It is particularly valuable for quantifying viscidulin III and related derivatives in complex *Scutellaria* extracts, and for serving as a system suitability standard to confirm chromatographic performance for lipophilic flavonoid analysis.

Cellular Pharmacology: Lipophilicity Impact

The quantifiable difference in lipophilicity (calculated AlogP increase of ~0.25 over the parent compound) makes viscidulin III tetraacetate a valuable tool for cellular pharmacology studies [1]. Researchers can utilize this compound to correlate changes in passive membrane permeability with intracellular retention and subcellular localization. This application is directly relevant for understanding the disposition of acetylated natural products and for validating *in silico* models of drug permeability.

Anti-Infective Drug Discovery

For programs investigating novel antiviral or antibacterial agents, viscidulin III tetraacetate provides a well-characterized, semi-synthetic entry point to the viscidulin chemotype [1]. Its enhanced lipophilicity is hypothesized to improve penetration into bacterial cells or viral envelopes. In this scenario, the tetraacetate is used as a comparator to the parent compound in standard antimicrobial susceptibility testing (e.g., MIC assays) or viral replication assays to determine if acetylation confers a therapeutic advantage.

Application
Selection Property
Validation Focus
Flavonoid SAR Probe
Acetylation-dependent bioactivity
Cell-model endpoint comparison vs parent
Chromatographic Reference Standard
High-purity lipophilic standard
Retention time and purity validation
Lipophilicity-Performance Correlation
Calculated lipophilicity increase
Permeability and retention model review
Anti-Infective Screening Studies
Lipophilic flavonoid scaffold
MIC and antiviral replication assay context

Technical Documentation Hub

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